2-ethylsulfanyl-N-pyridin-2-ylbenzamide
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Overview
Description
2-ethylsulfanyl-N-pyridin-2-ylbenzamide is an organic compound with the molecular formula C14H14N2OS It is characterized by the presence of an ethylsulfanyl group attached to a benzamide structure, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfanyl-N-pyridin-2-ylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine derivative under dehydrating conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzamide core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-ethylsulfanyl-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-ethylsulfanyl-N-pyridin-2-ylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-ethylsulfanyl-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group and the pyridine ring play crucial roles in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The benzamide core provides structural stability and enhances the compound’s overall binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-ethylsulfanyl-N-pyridin-3-ylbenzamide: Similar structure but with the pyridine ring attached at a different position.
2-methylsulfanyl-N-pyridin-2-ylbenzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-ethylsulfanyl-N-pyridin-2-ylacetamide: Similar structure but with an acetamide core instead of a benzamide core.
Uniqueness
2-ethylsulfanyl-N-pyridin-2-ylbenzamide is unique due to the specific positioning of the ethylsulfanyl group and the pyridine ring, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
CAS No. |
663187-41-5 |
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Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H14N2OS/c1-2-18-12-8-4-3-7-11(12)14(17)16-13-9-5-6-10-15-13/h3-10H,2H2,1H3,(H,15,16,17) |
InChI Key |
GZCFHQFUVKSSFE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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